1-Methyl-2-pentyl-4(1H)-quinolinone: A Technical Guide to its Natural Source and Isolation
1-Methyl-2-pentyl-4(1H)-quinolinone: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid found in nature that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation, and a summary of its known biological effects. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Source
The principal natural source of 1-Methyl-2-pentyl-4(1H)-quinolinone is the fruit of the plant Evodia rutaecarpa.[1] This plant, a member of the Rutaceae family, has a long history of use in traditional medicine, particularly in Asia. The fruits of E. rutaecarpa are rich in a variety of alkaloids, including a range of 1-methyl-2-alkyl-4(1H)-quinolinones.
Isolation Methodology
While a specific, detailed protocol for the isolation of 1-Methyl-2-pentyl-4(1H)-quinolinone is not extensively documented in publicly available literature, a general methodology can be inferred from the successful isolation of structurally similar alkaloids from Evodia rutaecarpa. The following experimental workflow outlines a likely procedure for the extraction and purification of this target compound.
Experimental Workflow: Isolation of 1-Methyl-2-pentyl-4(1H)-quinolinone from Evodia rutaecarpa
Caption: A generalized workflow for the isolation and purification of 1-Methyl-2-pentyl-4(1H)-quinolinone.
Detailed Experimental Protocols
1. Extraction of Crude Alkaloids:
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Starting Material: Dried and powdered fruits of Evodia rutaecarpa.
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Solvent: Methanol or 80% aqueous ethanol.
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Procedure:
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Macerate the powdered plant material in the chosen solvent at room temperature for 24-48 hours, or perform Soxhlet extraction for a more exhaustive extraction.
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Filter the extract and concentrate it under reduced pressure to obtain a crude residue.
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Acid-base extraction is a common next step for alkaloid enrichment. Dissolve the crude residue in an acidic solution (e.g., 5% HCl) and filter.
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Wash the acidic solution with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
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Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.
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Extract the liberated alkaloids with an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).
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Combine the organic layers and evaporate the solvent to yield the crude alkaloid extract.
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2. Chromatographic Purification:
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Column Chromatography:
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Stationary Phase: Silica (B1680970) gel (100-200 mesh).
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Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. The polarity is gradually increased to elute compounds of increasing polarity.
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Procedure:
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Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
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Load the sample onto a silica gel column pre-equilibrated with the same solvent.
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Elute the column with the gradient solvent system, collecting fractions.
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Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target compound.
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High-Performance Counter-Current Chromatography (HPCCC):
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This technique has been successfully applied for the separation of various quinolone alkaloids from E. rutaecarpa.
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Solvent System: A two-phase solvent system is selected based on the polarity of the target compound. A common system is n-hexane-ethyl acetate-methanol-water. The optimal ratio needs to be determined experimentally.
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Procedure:
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The selected fractions from column chromatography are subjected to HPCCC.
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The instrument is operated according to the manufacturer's instructions, with the appropriate stationary and mobile phases.
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Fractions are collected and analyzed (e.g., by HPLC) to determine the purity of the isolated 1-Methyl-2-pentyl-4(1H)-quinolinone.
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Quantitative Data
Table 1: Quantitative Analysis of Selected Quinolone Alkaloids in Evodia rutaecarpa
| Compound Name | Analytical Method | Concentration Range in Plant Material | Reference |
| 1-Methyl-2-undecyl-4(1H)-quinolone | HPLC-DAD | 0.04 - 0.25 mg/g | [2] |
| Dihydroevocarpine | HPLC-DAD | 0.02 - 0.15 mg/g | [2] |
| Evocarpine | HPLC-DAD | 0.05 - 0.30 mg/g | [2] |
Biological Activity
1-Methyl-2-pentyl-4(1H)-quinolinone is reported to possess antibacterial and cytotoxic activities.[1]
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Antibacterial Activity: The quinolone scaffold is a well-known pharmacophore in many antibacterial drugs. The mechanism of action for many synthetic quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] While the specific mechanism for 1-Methyl-2-pentyl-4(1H)-quinolinone has not been elucidated, it is plausible that it shares a similar mode of action.
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Cytotoxic Activity: Several studies have demonstrated the cytotoxic effects of quinolinone alkaloids isolated from Evodia rutaecarpa against various cancer cell lines.[4][5][6] The cytotoxic activity of these compounds is an area of active research for the development of novel anticancer agents. The precise signaling pathways through which 1-Methyl-2-pentyl-4(1H)-quinolinone exerts its cytotoxic effects have not yet been identified.
Conclusion
1-Methyl-2-pentyl-4(1H)-quinolinone is a naturally occurring quinolone alkaloid with promising biological activities. Its primary source, the fruits of Evodia rutaecarpa, provides a rich starting material for its isolation. While a definitive, optimized protocol for its purification is yet to be published, established chromatographic techniques used for similar compounds offer a clear path forward for obtaining this molecule for further study. Future research should focus on elucidating the specific mechanisms of its antibacterial and cytotoxic actions, including the identification of its molecular targets and signaling pathways, to fully realize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous Quantification of Limonin, Two Indolequinazoline Alkaloids, and Four Quinolone Alkaloids in Evodia rutaecarpa (Juss.) Benth by HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolone and indole alkaloids from the fruits of Euodia rutaecarpa and their cytotoxicity against two human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
